molecular formula C43H40FeOP2 B2381552 Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) CAS No. 851308-43-5

Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+)

Cat. No. B2381552
CAS RN: 851308-43-5
M. Wt: 690.585
InChI Key: MQOCGLDEAUDWLV-UNKLIRAQSA-N
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Description

Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) is a useful research compound. Its molecular formula is C43H40FeOP2 and its molecular weight is 690.585. The purity is usually 95%.
BenchChem offers high-quality Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Catalysis and Reaction Mechanisms

Iron complexes, particularly those involving cyclopentane structures, have been studied for their catalytic properties. Mandal and Nagarajan (2016) investigated the kinetics of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol, revealing insights into the reaction mechanisms and pathways (Mandal & Nagarajan, 2016). Similarly, Seck et al. (2018) explored the use of bifunctional iron complexes in the alkylation of indoles, demonstrating the broad applicability of these complexes in mild conditions (Seck, Mbaye, Gaillard, & Renaud, 2018).

2. Synthesis of Cyclopentane Derivatives

The synthesis of substituted cyclopentanes has been a significant area of research. Mąkosza and Judka (2004) reported on the reactions of γ-chloro-carbanions with electron-deficient alkenes to produce carbanionic adducts that form substituted cyclopentanes (Mąkosza & Judka, 2004). Furthermore, research by Hinz, Schulz, and Villinger (2015) on stable heterocyclopentane-1,3-diyls revealed their potential in forming photochromic molecular switches (Hinz, Schulz, & Villinger, 2015).

3. Photochemical Studies and Applications

The photochemical generation and trapping of localized singlet diradicals derived from spiroepoxy-substituted cyclopentane-1,3-diyl were investigated by Abe, Adam, and Nau (1998). Their study provided insights into the photoreactions and trapping mechanisms in methanol (Abe, Adam, & Nau, 1998).

4. Iron-Catalyzed Reactions and Syntheses

Lator, Gaillard, Poater, and Renaud (2018) demonstrated the iron(0) complex catalyzed N-methylation and N-ethylation of amines with methanol or ethanol. This research highlighted the role of hydrogen in these reactions and expanded the understanding of iron-catalyzed processes (Lator, Gaillard, Poater, & Renaud, 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+)' involves the reaction of cyclopentadiene with a Grignard reagent, followed by a Wittig reaction and a complexation reaction with iron(2+).", "Starting Materials": [ "Cyclopentadiene", "Bromobenzene", "Diphenylphosphine", "Methyltriphenylphosphonium bromide", "Iron(II) chloride" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with a Grignard reagent, such as methyltriphenylphosphonium bromide, to form the corresponding cyclopentene.", "Step 2: The cyclopentene is then reacted with bromobenzene in the presence of diphenylphosphine to form the desired phosphonium salt.", "Step 3: The phosphonium salt is then treated with a strong base, such as sodium hydride, to form the ylide intermediate.", "Step 4: The ylide intermediate is then reacted with iron(II) chloride to form the desired complex, 'Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+)'." ] }

CAS RN

851308-43-5

Product Name

Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+)

Molecular Formula

C43H40FeOP2

Molecular Weight

690.585

IUPAC Name

carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+)

InChI

InChI=1S/C36H34OP2.C5H10.2CH3.Fe/c37-36(33-25-15-27-35(33)39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29;1-2-4-5-3-1;;;/h1-14,16-24,26,33,35-37H,15,25,27H2;1-5H2;2*1H3;/q;;2*-1;+2/t33?,35?,36-;;;;/m0..../s1

InChI Key

MQOCGLDEAUDWLV-UNKLIRAQSA-N

SMILES

[CH3-].[CH3-].C1CCCC1.C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)O.[Fe+2]

solubility

not available

Origin of Product

United States

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